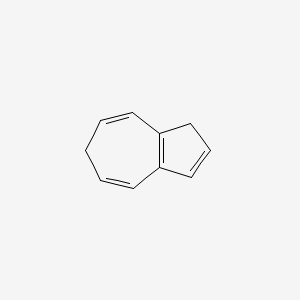

Azulene, 1,6-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

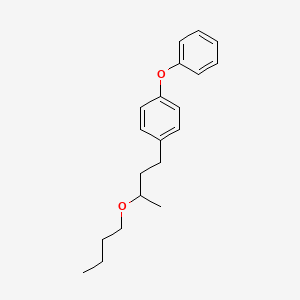

Azulene, 1,6-dihydro- is an aromatic hydrocarbon characterized by its distinctive blue color. It consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is an isomer of naphthalene, which is colorless, whereas azulene is dark blue . Azulene and its derivatives are found in nature as components of many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .

Méthodes De Préparation

Azulene, 1,6-dihydro- can be synthesized through various methods. One common synthetic route involves the aromatization of hydro derivatives. Another popular approach is the concept developed by Ziegler and Hafner, which starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms being obtained from the ring-opening of pyridine . Industrial production methods often involve the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils .

Analyse Des Réactions Chimiques

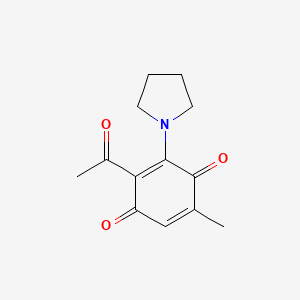

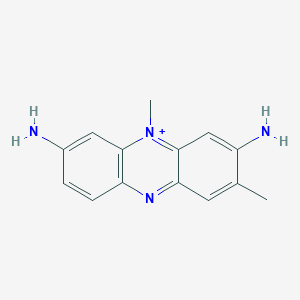

Azulene, 1,6-dihydro- undergoes several types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers .

Applications De Recherche Scientifique

Azulene, 1,6-dihydro- and its derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules. In biology and medicine, azulene derivatives have been studied for their anti-inflammatory, antibacterial, and anticancer properties . They are also used in the development of optoelectronic devices, such as molecular switches, sensors, and solar cells .

Mécanisme D'action

The mechanism of action of azulene, 1,6-dihydro- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .

Comparaison Avec Des Composés Similaires

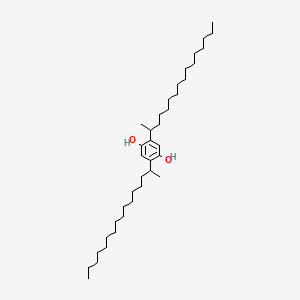

Azulene, 1,6-dihydro- is unique compared to other similar compounds due to its distinctive blue color and its non-benzenoid aromatic structure. Similar compounds include guaiazulene, chamazulene, and linderazulene, which are also found in nature and have similar biological properties . Unlike naphthalene, which is colorless, azulene’s unique structure results in its deep blue coloration .

Propriétés

Numéro CAS |

63320-32-1 |

|---|---|

Formule moléculaire |

C10H10 |

Poids moléculaire |

130.19 g/mol |

Nom IUPAC |

1,6-dihydroazulene |

InChI |

InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h2-7H,1,8H2 |

Clé InChI |

APIFYWUZMLOAPJ-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC2=C(C=C1)C=CC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)